molecular formula C8H8ClN3O B2806836 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride CAS No. 1803570-12-8

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride

Cat. No.: B2806836
CAS No.: 1803570-12-8
M. Wt: 197.62
InChI Key: BJUYAIFCWJZHAU-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-4-yl)phenol hydrochloride is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Its core structure, which mimics steroidal rings found in natural enzyme substrates, makes it a valuable precursor for potent enzyme inhibitors . Research has demonstrated that sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol function as exceptionally potent steroid sulfatase (STS) inhibitors . STS is a crucial target in oncology, as its expression is detected in approximately 90% of breast tumors. Inhibiting this enzyme blocks the production of active estrogens that fuel hormone-dependent cancer growth . The most active compound from this class demonstrated an IC50 value of 0.21 nM in MCF-7 cell assays, a 5-fold improvement over the clinical candidate Irosustat, and showed in vivo efficacy by inducing up to 51% tumor growth inhibition in a mouse model with no evidence of toxicity . Beyond oncology, the 1,2,3-triazole pharmacophore is extensively exploited for its diverse biological activities, including antiviral, antibacterial, and antidiabetic applications, often serving as a stable linker in drug design . This product is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2H-triazol-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUYAIFCWJZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

    Substitution Reaction: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the triazole intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the triazole-phenol compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro, bromo, and sulfonated phenol derivatives.

Scientific Research Applications

Cancer Therapy

One of the most significant applications of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is its development as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Recent studies have demonstrated that sulfamoylated derivatives of this compound exhibit remarkable STS inhibitory activity. For instance, a derivative with a fluorinated aromatic ring showed an IC50 value of 36.78 nM, significantly lower than the reference compound Irosustat (IC50 = 1.06 nM) .

Table 1: Inhibitory Potency of Sulfamoylated Derivatives

CompoundIC50 (nM)Reference CompoundReference IC50 (nM)
5l36.78Irosustat106
4b50--

Furthermore, in vivo studies using a mouse mammary gland cancer model indicated that compound 4b could induce up to 51% tumor growth inhibition without significant side effects . These findings support the potential of triazole derivatives as therapeutic agents in oncology.

Multifunctional Pharmaceutical Agent

The compound also exhibits multifunctional properties beyond STS inhibition. Research indicates that it interacts with high-abundance blood proteins such as human serum albumin and immunoglobulin G, influencing drug-protein interactions crucial for drug efficacy . This interaction suggests potential applications in drug delivery systems and targeted therapies.

Development of Chemosensors

Another promising application of this compound is in the design of chemosensors for detecting explosives and heavy metal ions. Recent studies have reported the synthesis of triazole-based fluorescent chemosensors that demonstrate selective "turn-off" fluorescence responses to nitro-explosive compounds such as TNT and DNT .

Table 2: Fluorescent Response of Triazole-based Chemosensors

ProbeAnalyteKSV (M−1)LOD × 10−7 (M)
3aDNT0.597 × 10^413.37
TNT0.712 × 10^410.46
PETN0.418 × 10^44.16

These chemosensors leverage the unique properties of triazole compounds to detect low concentrations of hazardous materials, showcasing their utility in environmental monitoring and safety applications.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride depends on its specific application:

    Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, inhibiting their activity. This is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

    Receptor Modulation: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

    Bioorthogonal Chemistry: The triazole ring can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules in complex biological systems.

Comparison with Similar Compounds

The structural and functional attributes of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride are compared below with related triazole-containing compounds, focusing on substituents, physicochemical properties, and applications.

Structural Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Relevance Reference
This compound C₈H₈N₃O·HCl 203.63 g/mol† Phenol group at para position; 1,2,3-triazole Potential antioxidant/chelator
2-(1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-yl)phenol (POH) C₁₁H₁₃N₃O₂ 219.24 g/mol Ortho-phenol; triazole N1-linked hydroxypropyl Antioxidant, Cu²⁺ chelator
[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid hydrochloride C₁₀H₁₀N₃O₃·HCl 271.67 g/mol 1,2,4-triazole; acetic acid linker Unknown
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ 264.76 g/mol Piperidine ring; 1,2,4-triazole Neurological target

†Calculated based on standard atomic weights.

Key Observations :

  • Substituent Positioning: The para-phenol group in the target compound contrasts with ortho-substituted analogues like POH, which exhibit enhanced metal-chelating activity due to proximity of phenolic -OH and triazole nitrogen .
  • Salt Forms : Hydrochloride salts (common in ) improve aqueous solubility, critical for bioavailability in drug candidates.
Functional Comparisons
  • The target compound’s phenol group may confer similar antioxidant properties, though direct evidence is lacking.
  • Metal Chelation: Triazole-phenol hybrids like POH bind Cu²⁺ with logK values >10, disrupting metal-associated amyloid-β aggregation . The target compound’s phenolic -OH and triazole nitrogen could enable analogous chelation.
  • Synthetic Flexibility : Click chemistry-derived triazoles (e.g., coumarin-triazole hybrids in ) highlight the modularity of triazole scaffolds for tuning bioactivity.
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher water solubility than neutral triazoles.
  • Stability : 1,2,3-Triazoles are hydrolytically stable compared to esters or amides, making them robust pharmacophores .

Biological Activity

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is a key structural feature that contributes to the pharmacological properties of this class of compounds. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were synthesized and evaluated for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. One of the most potent compounds demonstrated an IC50 value of 0.21 nM in MCF-7 breast cancer cells, significantly outperforming the reference compound Irosustat (IC50 1.06 nM) .

Table 1: Inhibition Potency of Selected Compounds

CompoundStructureIC50 (nM)Target
5lStructure0.21STS
IrosustatStructure1.06STS
4dStructure36.78STS

These findings suggest that modifications to the phenyl ring can enhance the anticancer efficacy of triazole derivatives.

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been investigated. A study reported that certain triazole derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The most effective compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

CompoundMicroorganismMIC (μg/mL)
Compound 6E. coli12.5
Compound 7S. aureus3.12

Enzyme Inhibition Studies

In addition to anticancer and antimicrobial activities, the inhibition of specific enzymes by triazole derivatives has been a focus of research. For example, compounds were evaluated for their inhibitory effects on carbonic anhydrase-II, with some showing significant activity with IC50 values ranging from 13.8 to 35.7 µM . This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role.

Table 3: Inhibition Potency Against Carbonic Anhydrase-II

CompoundIC50 (µM)
Compound A13.8
Compound B18.1
Compound C20.7

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives linked to thymol and oxadiazoles for their anticancer and antimicrobial activities. One compound showed an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the potential for developing new therapeutic agents based on triazole scaffolds.

Q & A

Q. Basic

  • Storage : Desiccated at −20°C in amber vials to prevent hygroscopic degradation and light exposure.
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis; PPE (gloves, goggles) required due to HCl volatility .

What mechanistic studies elucidate its role in enzyme inhibition?

Q. Advanced

  • Enzyme kinetics : Lineweaver-Burk plots identify competitive/non-competitive inhibition (e.g., vs. bacterial dihydrofolate reductase).
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd ~10–100 nM for target enzymes).
  • Mutagenesis studies : Residues like Ser312 in CYP51 are critical for triazole binding (IC50 shifts >10× upon mutation) .

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